

# Assessing the Synergistic Effects of K-975 with Other Drugs: A Comparative Guide

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## Compound of Interest

Compound Name: K-975

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This guide provides a comprehensive analysis of the synergistic effects of **K-975**, a potent and selective TEAD inhibitor, when used in combination with other therapeutic agents. **K-975** disrupts the YAP/TAZ-TEAD protein-protein interaction, a critical signaling nexus in various cancers, particularly those with mutations in the Hippo pathway.[1][2][3] This document summarizes key experimental findings, presents comparative data in a clear, tabular format, and offers detailed experimental protocols for the cited studies.

## Data Presentation: Quantitative Analysis of Synergistic Efficacy

The following tables summarize the quantitative data from preclinical studies, illustrating the enhanced anti-tumor effects of **K-975** in combination with other drugs.

### Table 1: Potentiation of KRAS G12C Inhibitor Adagrasib by K-975 in NSCLC Cell Lines

This table presents the half-maximal inhibitory concentration (IC<sub>50</sub>) of the KRAS G12C inhibitor adagrasib in various non-small cell lung cancer (NSCLC) cell lines, both as a single agent and in combination with **K-975**. The data demonstrates that **K-975**, which shows little to no single-agent activity in these cell lines, significantly enhances the potency of adagrasib.

Cell Line	Adagrasib IC50 (nM)	Adagrasib + K- 975 (100 nM) IC50 (nM)	Adagrasib + K- 975 (1000 nM) IC50 (nM)	Fold Potentiation (at 1000 nM K- 975)
HOP-62	2043	125	29	~70.4x
NCI-H2030	100	25	10	10x
NCI-H1792	150	50	20	7.5x
LU-65	>10,000	5000	1000	>10x
NCI-H2122	250	100	50	5x
MIA PaCa-2	1000	500	200	5x
NCI-H358	500	200	100	5x

Data synthesized from a study on TEAD inhibitors sensitizing KRAS G12C inhibitors. The potentiation effect was statistically significant for multiple concentrations at which **K-975** is inactive as a single agent.[\[4\]](#)

## Table 2: Synergistic Anti-Tumor Effect of K-975 and Palbociclib in a Malignant Pleural Mesothelioma (MPM) Xenograft Model

This table illustrates the synergistic anti-tumor activity of **K-975** in combination with the CDK4/6 inhibitor palbociclib in an NCI-H226 MPM subcutaneous xenograft mouse model. The combination therapy resulted in a more potent suppression of tumor growth compared to either agent alone.

Treatment Group	Mean Tumor Volume (mm <sup>3</sup> ) at Day 14
Vehicle	~1200
Palbociclib	~800
K-975	~600
K-975 + Palbociclib	~200

Illustrative data based on graphical representations from a study on the anti-tumor effect of **K-975** in malignant pleural mesothelioma. The combination of **K-975** and palbociclib synergistically suppressed tumor growth.[\[1\]](#)[\[5\]](#)

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a framework for reproducing and building upon these findings.

### Cell Proliferation Assay for IC50 Determination

This protocol was employed to assess the potentiation of KRAS G12C inhibitors by **K-975** in NSCLC cell lines.

#### a. Cell Culture:

- NSCLC cell lines (e.g., HOP-62, NCI-H2030) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.

#### b. Treatment:

- Cells were seeded in 96-well plates at an appropriate density.
- After 24 hours, cells were treated with a serial dilution of adagrasib (e.g., 0.3 to 10,000 nM) alone or in combination with fixed concentrations of **K-975** (100 nM and 1000 nM).
- Control wells received DMSO vehicle control.

c. Incubation and Viability Assessment:

- Cells were incubated for 144 hours.
- Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

d. Data Analysis:

- Luminescence was read using a plate reader.
- The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.
- Potentiation was determined by the fold decrease in the IC50 of adagrasib in the presence of **K-975**.

## Malignant Pleural Mesothelioma (MPM) Xenograft Model

This protocol outlines the in vivo study demonstrating the synergy between **K-975** and palbociclib.

a. Cell Line and Animal Model:

- NCI-H226 human MPM cells, which are deficient for NF2, were used.
- Female BALB/c nude mice (6-8 weeks old) were used as the host for tumor xenografts.

b. Tumor Implantation:

- NCI-H226 cells were harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel®.
- Approximately  $5 \times 10^6$  cells were subcutaneously injected into the flank of each mouse.
- Tumors were allowed to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).

c. Treatment Regimen:

- Mice were randomized into four groups: Vehicle control, Palbociclib alone, **K-975** alone, and **K-975** + Palbociclib.
- **K-975** was administered orally (p.o.) twice daily at a dose of 100 mg/kg.[2]
- Palbociclib was administered orally once daily at a dose of 100 mg/kg.
- Treatment was continued for a specified period (e.g., 14 days).

d. Tumor Growth Measurement and Data Analysis:

- Tumor volume was measured every 3-4 days using calipers and calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Body weight was monitored as a measure of toxicity.
- The anti-tumor effect was evaluated by comparing the mean tumor volumes between the treatment groups. Synergy was determined by the significantly greater tumor growth inhibition in the combination group compared to the individual treatment groups.

## Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to demonstrate that **K-975** inhibits the protein-protein interaction between YAP and TEAD.

a. Cell Lysis:

- NCI-H226 cells were treated with **K-975** or vehicle control for a specified time (e.g., 24 hours).
- Cells were washed with ice-cold PBS and lysed with a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors).

b. Immunoprecipitation:

- Cell lysates were pre-cleared with Protein A/G agarose beads.

- An antibody specific for YAP or TEAD was added to the pre-cleared lysate and incubated overnight at 4°C with gentle rotation.

- Protein A/G agarose beads were added to capture the antibody-protein complexes.

c. Washing and Elution:

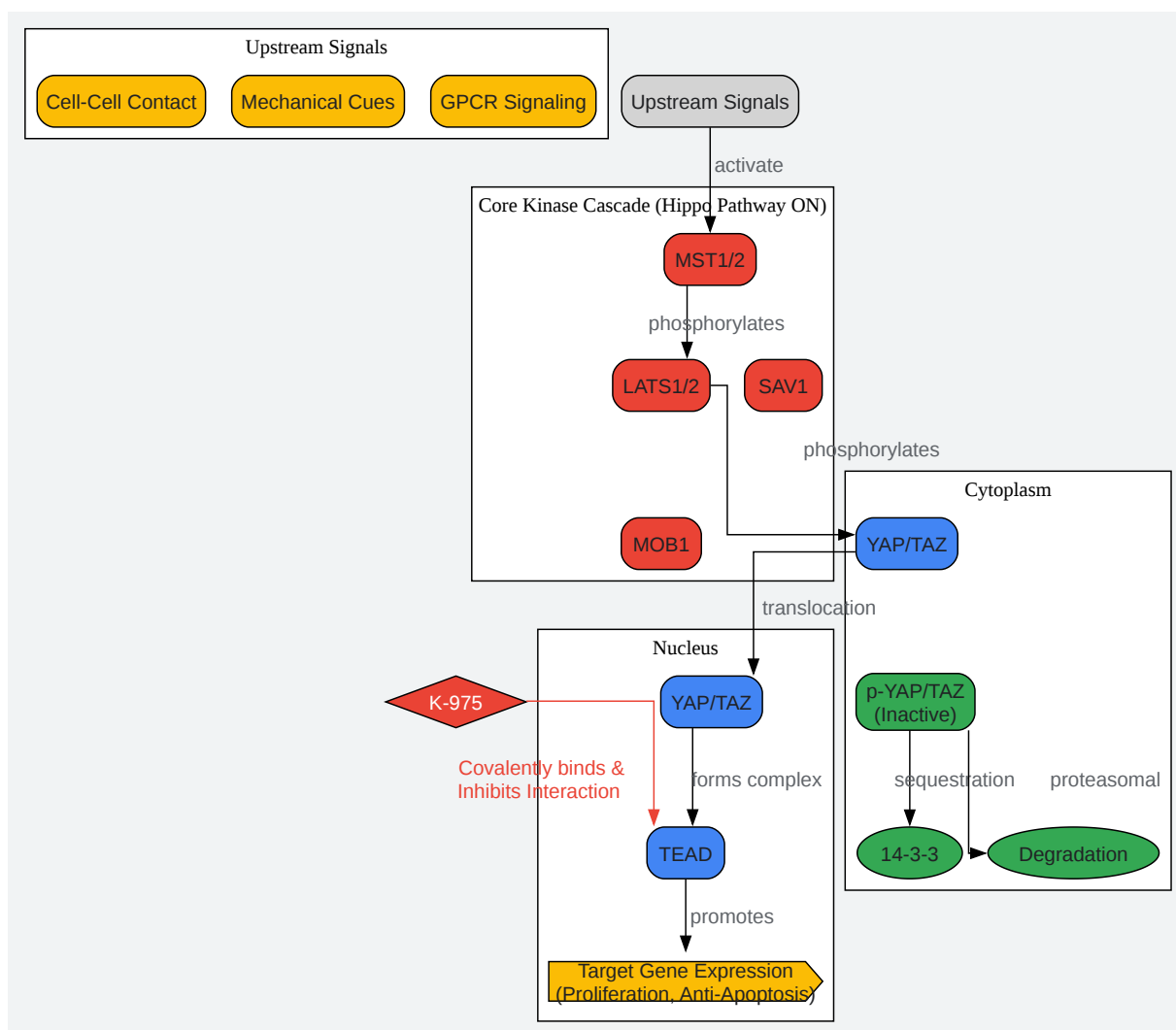
- The beads were washed multiple times with lysis buffer to remove non-specific binding proteins.
- The protein complexes were eluted from the beads by boiling in SDS-PAGE sample buffer.

d. Western Blot Analysis:

- The eluted proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was probed with primary antibodies against YAP and TEAD, followed by HRP-conjugated secondary antibodies.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the co-precipitated protein in the **K-975** treated sample indicates inhibition of the interaction.

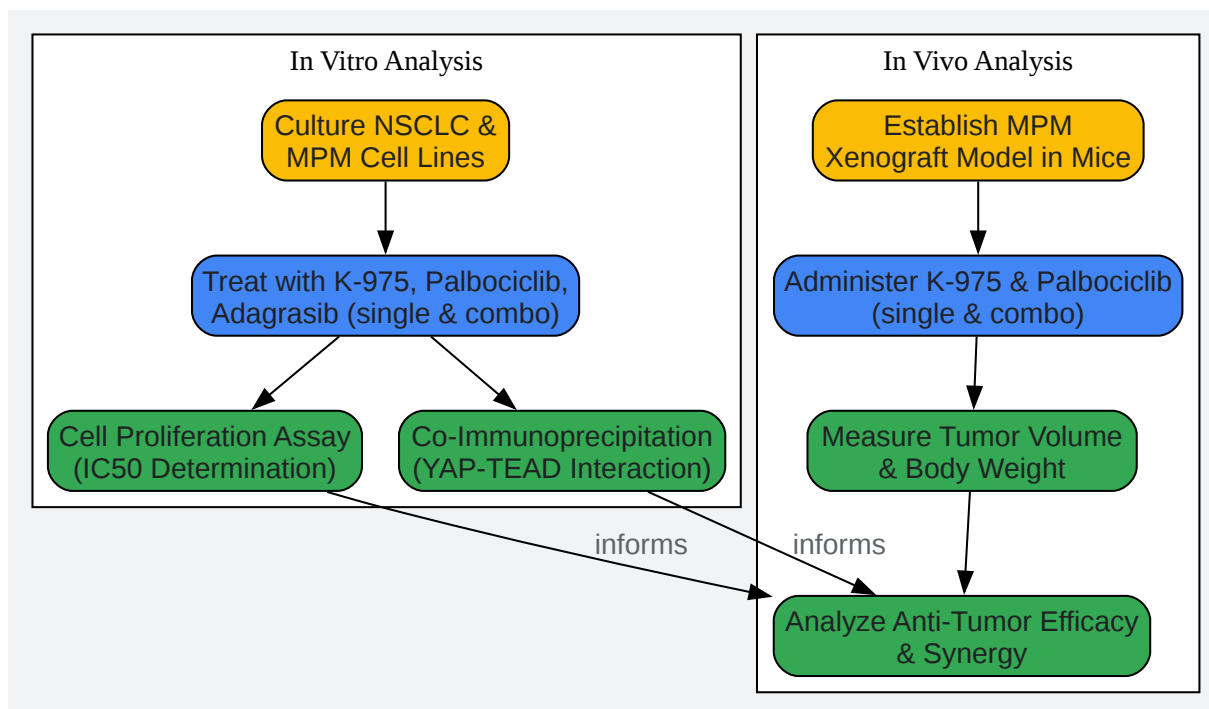
## Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.



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Caption: The Hippo Signaling Pathway and the Mechanism of Action of **K-975**.



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Caption: Experimental Workflow for Assessing **K-975** Synergy.

In conclusion, the available preclinical data strongly suggest that **K-975**, when used in combination with targeted therapies such as CDK4/6 inhibitors and KRAS G12C inhibitors, can lead to synergistic or potentiated anti-tumor effects. These findings provide a strong rationale for further clinical investigation of **K-975** in combination regimens for relevant cancer patient populations. The detailed protocols and pathway diagrams included in this guide are intended to facilitate further research in this promising area of oncology drug development.

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